molecular formula C21H24N4O2S B1242029 17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one

17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one

Cat. No.: B1242029
M. Wt: 396.5 g/mol
InChI Key: MXMBOWGXAIDUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-6(7H)-one is a complex organic compound that belongs to the class of thiazino-pyrimido-indole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-6(7H)-one involves multiple steps. One common method includes the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the GABAergic and dopaminergic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3’,2’:1,2]pyrimido[5,4-b]indol-6(7H)-one is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. This complexity makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one

InChI

InChI=1S/C21H24N4O2S/c1-14-7-10-23(11-8-14)17(26)13-25-16-6-3-2-5-15(16)18-19(25)20(27)24-9-4-12-28-21(24)22-18/h2-3,5-6,14H,4,7-13H2,1H3

InChI Key

MXMBOWGXAIDUJE-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3C4=C2C(=O)N5CCCSC5=N4

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3C4=C2C(=O)N5CCCSC5=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
Reactant of Route 2
Reactant of Route 2
17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
Reactant of Route 3
17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
Reactant of Route 4
17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
Reactant of Route 5
Reactant of Route 5
17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one
Reactant of Route 6
17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one

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